molecular formula C7H13NO B8791625 (r)-4-Propylpyrrolidin-2-one

(r)-4-Propylpyrrolidin-2-one

Cat. No.: B8791625
M. Wt: 127.18 g/mol
InChI Key: NCBVCRLVTCSQAG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-4-Propylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4R)-4-propylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1

InChI Key

NCBVCRLVTCSQAG-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@@H]1CC(=O)NC1

Canonical SMILES

CCCC1CC(=O)NC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Platinum oxide (0.4 g) was added to a solution of methyl 3-(nitromethyl)hexanoate (3.64 g, 19.2 mmol) in ethanol (20 ml) was added and the mixture was stirred at room temperature for 18 hours under a hydrogen stream. The reaction mixture was filtered through celite, and then the solvent of the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate, ethyl acetate: methanol) to yield the title compound (1.63 g) as a light yellow oil. 1H-NMR (CDCl3) δ(ppm) 0.92 (3H, t, J=7.2 Hz), 1.27-1.53 (4H, m), 1.93-2.05 (1H, m), 2.37-2.53 (2H, m), 3.01 (1H, dd, J=9.2 Hz, 6.4 Hz), 3.48 (1H, dd, J=9.2 Hz, 9.2 Hz), 5.67-5.97 (1H, m)
Name
methyl 3-(nitromethyl)hexanoate
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

300 g (1.476 mol) of 3-nitromethyl-hexanoic acid ethyl ester (B) are diluted in methanol (500 ml). The mixture is transferred to an autoclave of 1 L. The reaction mixture is allowed to react at 55° C. under 50 bars of hydrogen pressure for 28 h. The catalyst is filtered on celite and washed with methanol. The filtrate is recovered with 500 ml of dichloromethane. Then, the solution is extracted with water (2×400 ml). The organic layers are dried with MgSO4, filtered and concentrated to afford an oil residue (177.12 g, HPLC purity=82.6%) which is purified by distillation (110° C., 7.10−2 mbar). 147.82 g of (C) are obtained (Yield=78.7%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.7%

Synthesis routes and methods III

Procedure details

In a 50 ml three necked flask fitted with a magnetic stirrer, under inert atmosphere, a solution of (2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine a29 (1 eq, 0.69 mmol, 170 mg), propionaldehyde (1.4 eq, 0.966 mmol, 56 mg, 71 μl), acetic acid (0.3 ml) and dioxane (4 ml) was heated at 65° C. during 40 h. After cooling to room temperature, the solvent was removed under vacuum and the crude product was purified by preparative thin layer chromatography (CH2Cl2/MeOH/NH4OH: 96/3.6/0.4) to give of 1-[(2-propyl)-benzimidazol-1-yl)methyl]-4-propylpyrrolidin-2-one 94 (65 mg, 33%).
[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(2-aminophenyl){(2-oxo-4-propyl-pyrrolidin-1-yl)methyl}amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
71 μL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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